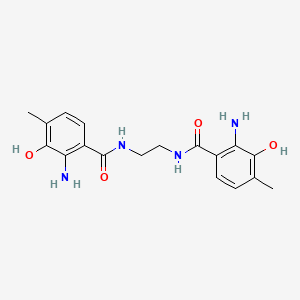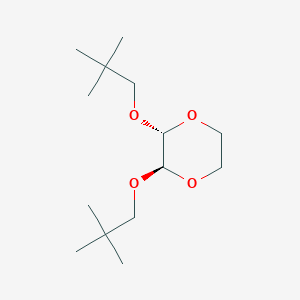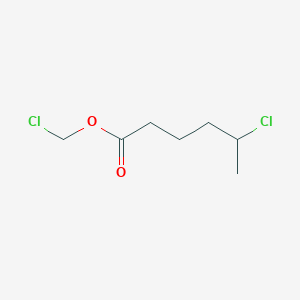
Chloromethyl 5-chlorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 5-chlorohexanoate is an organic compound with the molecular formula C7H12Cl2O2. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. The compound is characterized by the presence of both chloromethyl and chlorohexanoate functional groups, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloromethyl 5-chlorohexanoate can be synthesized through several methods. One common approach involves the reaction of 5-chlorohexanoic acid with chloromethyl methyl ether in the presence of a strong acid catalyst. The reaction typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Chloromethyl 5-chlorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of amides, ethers, or thioethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Chloromethyl 5-chlorohexanoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the modification of biomolecules for labeling and detection purposes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of chloromethyl 5-chlorohexanoate involves its reactivity with nucleophiles. The chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications, where the compound serves as a building block for more complex molecules .
Comparación Con Compuestos Similares
Chloromethyl methyl ether: Shares the chloromethyl functional group but differs in its overall structure and reactivity.
5-Chlorohexanoic acid: Similar in structure but lacks the chloromethyl group, affecting its reactivity and applications.
Chloromethyl ketone: Contains the chloromethyl group but differs in its carbonyl functionality.
Uniqueness: Chloromethyl 5-chlorohexanoate stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propiedades
Número CAS |
80418-56-0 |
|---|---|
Fórmula molecular |
C7H12Cl2O2 |
Peso molecular |
199.07 g/mol |
Nombre IUPAC |
chloromethyl 5-chlorohexanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-6(9)3-2-4-7(10)11-5-8/h6H,2-5H2,1H3 |
Clave InChI |
PZVNORNNHRGBRP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=O)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


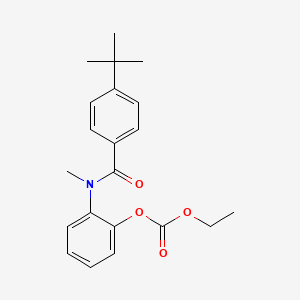
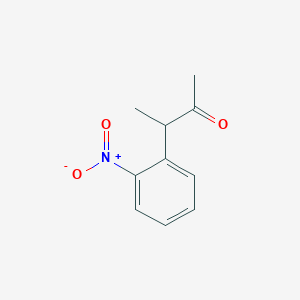
![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
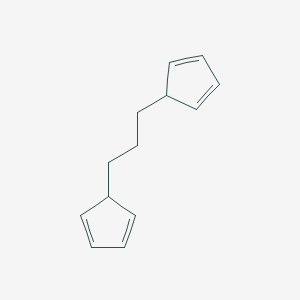
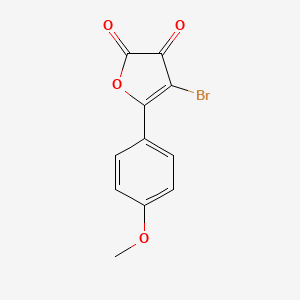
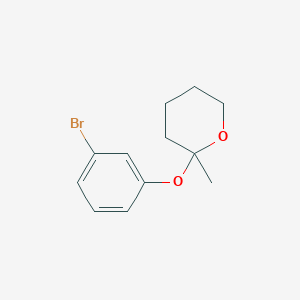
![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)
![2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine](/img/structure/B14414595.png)


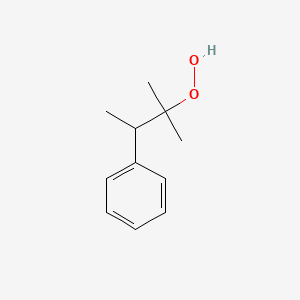
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
